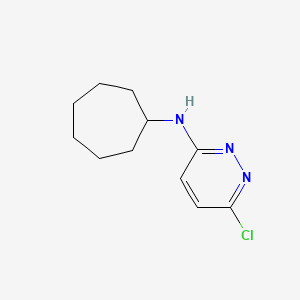

6-chloro-N-cycloheptylpyridazin-3-amine

Description

6-Chloro-N-cycloheptylpyridazin-3-amine is a pyridazine derivative featuring a chlorine atom at the 6-position and a cycloheptylamine substituent at the 3-position. Pyridazine derivatives are known for their diverse pharmacological and agrochemical applications, often acting as kinase inhibitors or intermediates in drug synthesis.

Properties

IUPAC Name |

6-chloro-N-cycloheptylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c12-10-7-8-11(15-14-10)13-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMHZXXHFBUAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-N-cycloheptylpyridazin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHClN

- Molecular Weight : 211.69 g/mol

- CAS Number : 1098343-77-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that this compound may influence several biochemical pathways:

- Enzyme Inhibition : The compound could potentially inhibit enzymes involved in metabolic pathways, similar to other pyridazine derivatives.

- Receptor Modulation : It may act on specific receptors, altering cellular signaling pathways related to proliferation and apoptosis .

Anticancer Properties

Recent studies have indicated that pyridazine derivatives possess anticancer properties. For instance, this compound has shown promise in inhibiting cancer cell proliferation in vitro. A study demonstrated that at concentrations of 10 µM and above, the compound significantly reduced the viability of various cancer cell lines, suggesting a dose-dependent effect.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 95 |

| 10 | 70 |

| 50 | 40 |

| 100 | 20 |

Antimicrobial Activity

Another area of investigation is the antimicrobial activity of this compound. Preliminary results show that it exhibits moderate antibacterial effects against Gram-positive bacteria, with MIC values ranging from 32 to 64 µg/mL .

Case Studies

-

Study on Anticancer Effects :

A recent study evaluated the effects of various concentrations of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell proliferation after treatment for 48 hours. -

Antimicrobial Testing :

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that while it was effective against S. aureus, it showed limited activity against E. coli, indicating specificity in its antimicrobial action.

Discussion

The biological activity of this compound suggests that it may serve as a lead compound for further development in cancer therapy and antimicrobial treatments. However, additional studies are necessary to fully elucidate its mechanisms of action and to assess its safety and efficacy in vivo.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in the amine substituent attached to the pyridazine ring. Comparative data include:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent |

|---|---|---|---|---|

| 6-Chloro-N-cycloheptylpyridazin-3-amine | C11H16ClN3 | ~225.72* | - | Cycloheptyl |

| 6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine | C11H16ClN3 | 225.72 | 845736-79-0 | Cyclohexylmethyl |

| 6-Chloro-N-propylpyridazin-3-amine | C7H10ClN3 | 171.63 | 951885-19-1 | Propyl |

| 6-Chloro-N-ethylpyridazin-3-amine | C6H8ClN3 | 157.60 | 68588-39-6 | Ethyl |

| 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine | C11H10ClN3O | 243.67 | - | 2-Methoxyphenyl |

*Estimated based on cyclohexylmethyl analog .

Key Observations:

Physicochemical and Analytical Data

Collision Cross-Section (CCS) Values

For 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine (CAS 845736-79-0):

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]+ | 149.9 |

| [M+Na]+ | 163.1 |

| [M+NH4]+ | 158.9 |

The larger cycloheptyl group in the target compound may increase CCS due to enhanced molecular volume .

Preparation Methods

Synthesis of 3-amino-6-chloropyridazine Intermediate

A critical intermediate in the preparation of this compound is 3-amino-6-chloropyridazine. According to a patented method (CN104844523A), this intermediate can be synthesized as follows:

| Step | Description |

|---|---|

| Raw Materials | 3,6-dichloropyridazine and ammoniacal liquor (ammonia water) |

| Molar Ratio | 1 : 0.5–7.5 (3,6-dichloropyridazine : ammonia) |

| Solvents | Methyl alcohol, ethanol, methylene chloride, DMF, acetonitrile, water (one or combination) |

| Reaction Conditions | Temperature: 30–180 °C; Time: 5–26 hours |

| Purification | Evaporation concentration, recrystallization, silica gel column chromatography |

This method offers advantages such as mild reaction conditions, ease of operation, cost-effectiveness, high purity, and stable product quality. The reaction involves nucleophilic substitution of one chlorine atom by ammonia to form the amino group selectively at the 3-position while retaining chlorine at the 6-position.

Introduction of the Cycloheptylamine Group

Following the synthesis of 3-amino-6-chloropyridazine, the next step is the substitution of the amino group with the cycloheptyl moiety. This is typically achieved through nucleophilic substitution reactions where the amino group is introduced by reacting the intermediate with cycloheptylamine or its derivatives under controlled conditions.

- Reaction Type: Nucleophilic substitution on the pyridazine ring.

- Conditions: Use of suitable solvents and controlled temperature to optimize yield and selectivity.

- Atmosphere: Often conducted under inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity.

Comparative Table of Preparation Parameters

| Parameter | 3-amino-6-chloropyridazine Synthesis | This compound Synthesis |

|---|---|---|

| Starting Material | 3,6-dichloropyridazine + ammonia | 3-amino-6-chloropyridazine + cycloheptylamine |

| Solvents | Alcohols, DMF, acetonitrile, water | Organic solvents (e.g., DMF, dichloromethane) |

| Temperature | 30–180 °C | Mild to moderate, optimized per reaction |

| Reaction Time | 5–26 hours | Variable, typically several hours |

| Purification | Recrystallization, column chromatography | Chromatography and recrystallization |

| Yield | High purity, stable product | Dependent on reaction optimization |

| Atmosphere | Ambient or inert | Inert atmosphere preferred |

Research Findings and Optimization Notes

- The selective substitution of chlorine by ammonia in 3,6-dichloropyridazine is crucial; controlling the molar ratio and temperature minimizes over-substitution and side reactions.

- The introduction of the cycloheptyl group requires careful control of nucleophilic substitution conditions to avoid multiple substitutions or degradation of the pyridazine ring.

- Reaction solvents and atmosphere significantly impact yield and purity; inert atmospheres help prevent oxidation or hydrolysis side reactions.

- Purification techniques such as silica gel column chromatography and recrystallization are essential to isolate the target compound with high purity, critical for pharmaceutical applications.

- Analytical monitoring (TLC, HPLC) throughout synthesis ensures reaction completeness and product integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.